
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt is a complex organic compound with the molecular formula C18H19NaO5S. This compound is known for its unique chemical structure, which includes a phenyl group, a methylphenylacetate moiety, and a propylsulfonate group. It is commonly used in various scientific research applications due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt typically involves multiple steps, including esterification, sulfonation, and neutralization reactions. One common synthetic route is as follows:
Esterification: The reaction between phenylacetic acid and methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form methyl phenylacetate.
Sulfonation: The methyl phenylacetate is then reacted with propylsulfonic acid under controlled conditions to introduce the propylsulfonate group.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt of 4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted phenylacetates.
Scientific Research Applications
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The propylsulfonate group is particularly important for its binding affinity and specificity towards target proteins. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler compound with similar structural features but lacking the sulfonate group.
Methyl phenylacetate: Similar ester structure but without the propylsulfonate group.
Sodium phenylsulfonate: Contains the sulfonate group but lacks the ester moiety.
Uniqueness
4-Phenyl-alpha-methylphenylacetate-gamma-propylsulfonate sodium salt is unique due to the combination of its ester and sulfonate groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
41363-50-2 |
|---|---|
Molecular Formula |
C18H19NaO5S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
sodium;3-[2-(4-phenylphenyl)propanoyloxy]propane-1-sulfonate |
InChI |
InChI=1S/C18H20O5S.Na/c1-14(18(19)23-12-5-13-24(20,21)22)15-8-10-17(11-9-15)16-6-3-2-4-7-16;/h2-4,6-11,14H,5,12-13H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI Key |
BOAQRLXCRCQGSV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)
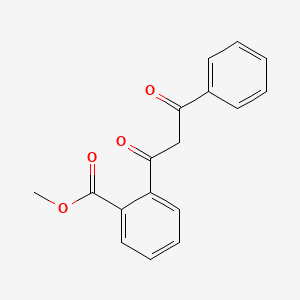
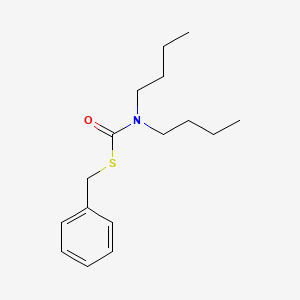
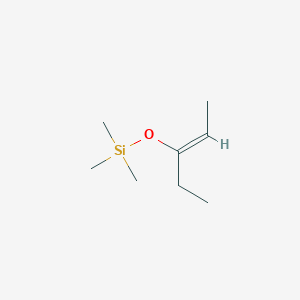
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
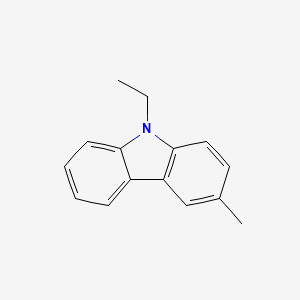
![Ethyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14653750.png)
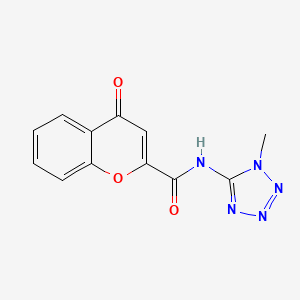
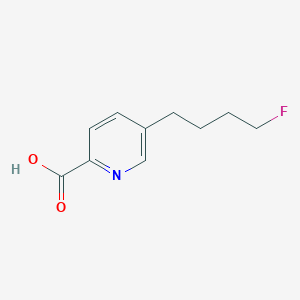
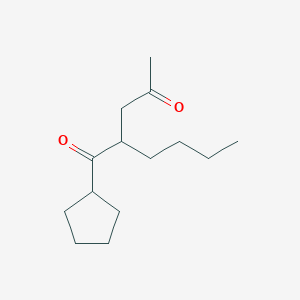
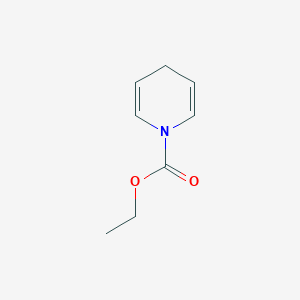
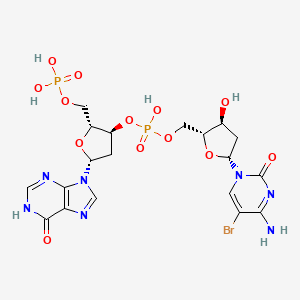
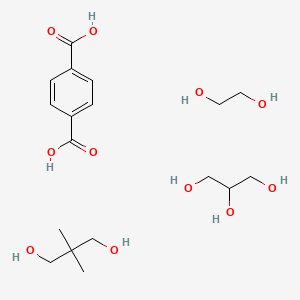
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
